2',3'-Dibromo-4'-fluoroacetophenone
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Overview
Description
2’,3’-Dibromo-4’-fluoroacetophenone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is also known by its synonym, 3-Bromo-4-fluorophenacyl bromide . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’-Dibromo-4’-fluoroacetophenone can be synthesized through the bromination of 4’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2’ and 3’ positions of the acetophenone ring.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dibromo-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dibromo-4’-fluoroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Condensation Reactions: Catalysts like SnCl2 or SmI3 are used, and the reactions are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: The major products are substituted acetophenones where the bromine atoms are replaced by the nucleophiles.
Condensation Reactions: The major products are α,β-unsaturated ketones formed through the condensation with aldehydes.
Scientific Research Applications
2’,3’-Dibromo-4’-fluoroacetophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’,3’-Dibromo-4’-fluoroacetophenone involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds and products . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used in the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-fluoroacetophenone: This compound has a similar structure but with only one bromine atom.
4-Fluorophenacyl bromide: Another related compound with a single bromine atom and a fluorine atom on the acetophenone ring.
Uniqueness
2’,3’-Dibromo-4’-fluoroacetophenone is unique due to the presence of two bromine atoms at the 2’ and 3’ positions, which enhances its reactivity and versatility in chemical reactions compared to similar compounds with only one bromine atom .
Properties
IUPAC Name |
1-(2,3-dibromo-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEXVIXAWKSCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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